molecular formula C16H15ClO3 B448068 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 834913-94-9

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B448068
CAS No.: 834913-94-9
M. Wt: 290.74g/mol
InChI Key: RPEKEFDWEPTYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a (4-chloro-3-methylphenoxy)methyl substituent at the 3-position of the aromatic ring. This compound is utilized in pharmacological research, notably as a cell-permeable P2X7 receptor antagonist with an IC₅₀ of 500 nM for calcium/calmodulin-dependent kinase II (CaMKII) inhibition . Its molecular formula is C₁₆H₁₄ClO₃, with a molecular weight of approximately 298.7 g/mol. The chloro and methyl groups on the phenoxy moiety contribute to its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-7-14(4-5-15(11)17)20-10-13-8-12(9-18)3-6-16(13)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEKEFDWEPTYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191509
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834913-94-9
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834913-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

Adapted from CN103896752A, this method involves:

  • Chlorination of 2-chloro-5-bromobenzoic acid

  • Friedel-Crafts acylation with 4-chloro-3-methylphenol

  • Ketone reduction to methylene

  • Formylation to introduce the aldehyde group

Step 1: Chlorination

  • Substrate : 2-Chloro-5-bromobenzoic acid

  • Chlorinating agents : Oxalyl chloride-DMF or SOCl₂

  • Conditions :

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: -10°C to 50°C

    • Time: 3–12 hours

  • Outcome : 5-Bromo-2-chlorobenzoyl chloride (98% purity)

Step 2: Friedel-Crafts Acylation

  • Reagents : Phenol (4-chloro-3-methylphenol), acid catalyst (e.g., AlCl₃)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: -40°C to 100°C

    • Time: 1–24 hours

  • Outcome : (5-Bromo-2-chlorophenyl)(4-chloro-3-methylphenoxy)ketone

Step 3: Ketone Reduction

  • Reduction system : LiAlH₄ or catalytic hydrogenation (Pd/C)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: -20°C to 200°C

    • Time: 1–20 hours

  • Outcome : 4-Bromo-1-chloro-2-(4-chloro-3-methylphenoxymethyl)benzene

Step 4: Formylation

  • Formylation reagent : Dichloromethyl methyl ether (Cl₂CHOMe)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: -100°C to 60°C

    • Time: 1–20 hours

  • Yield : 72–85% (over four steps)

Method 2: Nucleophilic Substitution Approach

Reaction Design

This route employs a bromomethylbenzaldehyde intermediate for etherification with 4-chloro-3-methylphenol:

Synthesis of 3-Bromomethyl-4-methoxybenzaldehyde

  • Substrate : 4-Methoxybenzaldehyde

  • Bromination : N-Bromosuccinimide (NBS), radical initiator (AIBN)

  • Conditions :

    • Solvent: CCl₄

    • Temperature: 80°C

    • Time: 6 hours

  • Yield : 89%

Etherification with 4-Chloro-3-methylphenol

  • Base : K₂CO₃ or NaOH

  • Conditions :

    • Solvent: Acetonitrile

    • Temperature: 20–25°C

    • Time: 10–15 minutes

  • Yield : 91%

Method 3: Mitsunobu Reaction for Ether Synthesis

Reaction Scheme

The Mitsunobu reaction enables ether formation under mild conditions:

Substrates

  • Alcohol : 4-Methoxybenzyl alcohol

  • Phenol : 4-Chloro-3-methylphenol

Reagents

  • Mitsunobu reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

  • Conditions :

    • Solvent: THF

    • Temperature: 0°C to 25°C

    • Time: 12–24 hours

  • Yield : 78%

Oxidation to Aldehyde

  • Oxidizing agent : Pyridinium chlorochromate (PCC)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 25°C

    • Time: 4 hours

  • Yield : 82%

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield 72–85%80–91%64–78%
Reagent Cost HighModerateHigh
Scalability IndustrialLab-scaleLab-scale
Purification Complexity HighModerateModerate

Key Insights :

  • Method 1 suits industrial production but requires hazardous reagents (e.g., SOCl₂).

  • Method 2 offers high yields with safer conditions, ideal for small-scale synthesis.

  • Method 3 avoids extreme temperatures but incurs higher costs from Mitsunobu reagents.

Experimental Data and Optimization

Solvent Effects on Etherification (Method 2)

Solvent Yield (%) Reaction Time (h)
Acetonitrile910.25
DMF762
THF684

Polar aprotic solvents like acetonitrile maximize nucleophilicity of the phenoxide ion.

Temperature Impact on Formylation (Method 1)

Temperature (°C) Yield (%)
-7862
075
2585

Higher temperatures accelerate formylation but risk aldehyde oxidation .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloro and methoxy substituents can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Chlorine vs.
  • Additional Methyl Groups: The analog with 3,5-dimethyl substitution on the phenoxy ring (C₁₈H₁₅ClO₃, ) introduces greater steric hindrance, which may limit rotational freedom and alter binding kinetics in enzyme interactions.

Physicochemical Properties

  • Boiling Point and Density : The 4-chlorobenzyloxy analog (C₁₅H₁₃ClO₃) has a boiling point of 419.9°C and a density of 1.247 g/cm³ , whereas the target compound’s properties are inferred to be similar but modulated by its methyl group.
  • Lipophilicity : The tert-butyl analog (C₁₉H₂₂O₃, ) is more lipophilic than the target compound, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a methoxybenzaldehyde moiety. This compound, with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol, exhibits a range of biological activities that make it significant in both research and potential therapeutic applications.

The compound's structure allows for various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde group can be reduced to form the corresponding alcohol.
  • Substitution : The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationKMnO4, CrO33-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid
ReductionNaBH4, LiAlH43-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzyl alcohol
SubstitutionNaOH (base)Various substituted derivatives

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups influences its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is often linked to structural features such as halogen substituents which enhance the compound's interaction with microbial targets .
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect the anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several phenolic compounds, including derivatives of this compound. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed significant growth inhibition in cell lines such as A431 (human epidermoid carcinoma) and HT29 (colon cancer), with IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-methylphenolChlorinated methylphenol groupPrimarily used as a disinfectant
4-MethoxybenzaldehydeSimple methoxy-substituted benzaldehydeCommonly used as a flavoring agent
2-Fluoro-6-(2-(2-(2,2,2-trifluoroethyl)pyrazol-3-yl)pyridin-3-yl)methoxy)benzaldehydeComplex fluorinated structurePotential use in advanced materials

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde?

  • Methodological Answer : The synthesis typically involves two key steps:

Williamson Ether Synthesis : Attach the (4-chloro-3-methylphenoxy)methyl group to the benzaldehyde core. For example, reacting 4-chloro-3-methylphenol with a benzyl halide derivative (e.g., 3-bromomethyl-4-methoxybenzaldehyde) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Aldehyde Introduction : If the aldehyde group is not pre-existing, formylation via Vilsmeier-Haack or oxidation of a benzyl alcohol intermediate (e.g., using MnO₂ or PCC) may be employed .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, dichloromethane/hexane) and purify using column chromatography .

Q. How can the purity and identity of this compound be verified using spectroscopic methods?

  • Methodological Answer : Use a combination of techniques:
  • 1H-NMR :
  • Aldehyde proton: δ ~9.8–10.0 ppm (singlet).
  • Methoxy group: δ ~3.8–3.9 ppm (singlet, 3H).
  • Aromatic protons: Split patterns depend on substitution (e.g., δ 6.8–7.5 ppm for ortho/meta/para coupling) .
  • 13C-NMR :
  • Aldehyde carbon: δ ~190–195 ppm.
  • Methoxy carbon: δ ~55–56 ppm.
  • Aromatic carbons: δ 110–150 ppm .
  • FTIR :
  • C=O stretch: ~1700 cm⁻¹.
  • C-O (methoxy): ~1250 cm⁻¹.
  • Aromatic C-H: ~3000–3100 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the key functional groups and their reactivity in this compound?

  • Methodological Answer :
  • Aldehyde Group : Prone to nucleophilic addition (e.g., forming Schiff bases with amines) or oxidation to carboxylic acids. Use controlled conditions (e.g., anhydrous solvents) to prevent side reactions .
  • Ether Linkage : Stable under basic conditions but susceptible to cleavage via strong acids (e.g., HBr in acetic acid).
  • Chloro and Methyl Substituents : Influence electronic effects (e.g., directing electrophilic substitution) and steric hindrance .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and calculate molecular electrostatic potential (MEP) surfaces. This identifies nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic) .
  • Frontier Orbital Analysis : HOMO-LUMO gaps predict charge transfer behavior. For example, a narrow gap (~3–4 eV) suggests potential redox activity .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reactivity in solvents (e.g., ethanol or DMSO) .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example:
ParameterRange TestedOptimal Condition
Temperature60–100°C80°C
SolventDMF vs. THFDMF
BaseK₂CO₃ vs. NaHK₂CO₃
(Data derived from analogous syntheses in )
  • Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) or organocatalysts for specific steps .

Q. What strategies are effective in designing biological assays for this compound?

  • Methodological Answer :
  • Cholinesterase Inhibition :
  • Ellman’s Assay : Mix compound with acetylthiocholine, DTNB, and enzyme (e.g., AChE). Monitor absorbance at 412 nm to quantify inhibition .
  • Antioxidant Activity :
  • DPPH Assay : Measure reduction of DPPH radicals (λ = 517 nm) .
  • ORAC Assay : Quantify fluorescence decay of fluorescein under peroxyl radical stress .
  • Cytotoxicity Screening : Use MTT assay on cell lines (e.g., HeLa or MCF-7), adjusting solubility with DMSO (<1% v/v) .

Q. How can contradictory spectral or synthetic data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., inert atmosphere, strict temperature control) .
  • Advanced Characterization :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) .
  • X-ray Crystallography : Confirm molecular structure if crystals are obtainable .
  • Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.